Primidone-d5

Descripción

Contextualizing Stable Isotope Labeled Compounds in Advanced Analytical Methodologies

Stable isotope labeled (SIL) compounds are widely used in modern analytical chemistry, especially in quantitative analysis involving mass spectrometry (MS). scispace.comcrimsonpublishers.comcrimsonpublishers.com The principle behind using SIL compounds is that they behave almost identically to their non-labeled counterparts throughout the analytical process, including extraction, chromatography, and ionization. scispace.comnih.gov However, they can be distinguished by mass spectrometers due to their different mass-to-charge ratios (m/z). nih.gov

In complex matrices like biological fluids or environmental samples, matrix effects (such as ion suppression or enhancement) can significantly impact the accuracy and reproducibility of quantitative measurements. researchgate.netscispace.comnih.govchromatographyonline.com By adding a known amount of a SIL analogue, like Primidone-d5, to a sample containing the native analyte (primidone), the SIL compound serves as an internal standard. veeprho.comscispace.comnih.gov Any variations in sample preparation, matrix effects, or instrument response will affect both the analyte and the internal standard proportionally. scispace.comnih.gov By measuring the ratio of the analyte signal to the internal standard signal, these variations can be corrected, leading to more accurate and reliable quantification. scispace.comnih.gov

Significance of Deuterated Analogues in Quantitative Bioanalysis and Research

Deuterated analogues, such as this compound, are particularly significant in quantitative bioanalysis and research. Bioanalysis involves the measurement of drugs, metabolites, and other substances in biological samples (e.g., plasma, serum, urine). chromatographyonline.commdpi.com Accurate quantification in bioanalysis is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug metabolism. veeprho.commdpi.comsemanticscholar.org

The use of deuterated internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is considered the preferred approach for achieving high accuracy and precision. researchgate.netscispace.comnih.gov While structural analogues can sometimes be used as internal standards, deuterated analogues are generally superior because their physicochemical properties are nearly identical to the analyte, ensuring they behave the same way throughout the analytical workflow. researchgate.netscispace.comnih.gov This minimizes potential errors caused by differential recovery, matrix effects, or ionization efficiency issues. researchgate.netscispace.comnih.gov

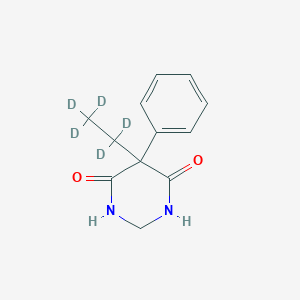

This compound, specifically labeled with five deuterium atoms (D5), provides a distinct mass shift compared to native primidone (C₁₂H₁₄N₂O₂) uni.lunih.gov which has a molecular weight of 218.256 g/mol . wikipedia.org The molecular formula of this compound is C₁₂H₉D₅N₂O₂, and its molecular weight is approximately 223.29 g/mol . synzeal.comaxios-research.com This mass difference allows for clear differentiation and simultaneous detection of both Primidone and this compound using mass spectrometry.

Historical and Current Research Trajectory of this compound Applications

Primidone (the non-labeled compound) is a barbiturate medication that has been used as an anticonvulsant since the 1950s. wikipedia.orgnih.gov It is metabolized in the body to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA). wikipedia.orgnih.govresearchgate.netwikipedia.org The analysis of primidone and its metabolites in biological samples has long been important for therapeutic drug monitoring and pharmacokinetic studies.

Historically, analytical methods for primidone and its metabolites may have relied on techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with less specific detectors. With the advent of LC-MS/MS, the use of stable isotope-labeled internal standards, including deuterated versions of primidone, became prevalent to improve the accuracy and reliability of quantitative analysis in complex biological matrices. scispace.comsemanticscholar.orgnih.govthermofisher.com

Current research utilizing this compound primarily focuses on its role as an internal standard in validated LC-MS/MS methods for the accurate quantification of primidone in various biological fluids, such as serum and plasma. veeprho.comnih.govresearchgate.net These methods are crucial for clinical research, therapeutic drug monitoring, and pharmacokinetic studies of primidone. veeprho.comsemanticscholar.orgresearchgate.net For example, a candidate reference measurement procedure for primidone quantification in human serum and plasma utilizes [²H₅]-primidone as the internal standard, demonstrating high selectivity, specificity, and precision. researchgate.net The method showed good repeatability and intermediate precision across a range of concentrations. researchgate.net

This compound is also used in analytical method development and validation for quality control purposes in the pharmaceutical industry. synzeal.comaxios-research.com Its application extends to forensic and toxicology testing where accurate quantification of primidone is required.

While primidone itself is a subject of research regarding its pharmacological activity and clinical use medchemexpress.comwikipedia.orgnih.gov, research specifically on this compound is centered on its function as a critical analytical tool for the precise measurement of the parent compound in various research and clinical settings.

Propiedades

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMZLTXERSFNPB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486732 | |

| Record name | Primidone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73738-06-4 | |

| Record name | Primidone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Development and Optimization for Primidone-d5 Applications

Bioanalytical Method Development for Quantitative Determination of Primidone and Metabolites

Bioanalytical methods for primidone and its metabolites typically involve liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) due to its sensitivity and specificity. thermofisher.comthermofisher.comnih.gov The inclusion of Primidone-d5 as an internal standard is a standard practice in these methods. thermofisher.comnih.govchromatographydirect.comscbt.com

Sample Preparation Strategies Utilizing this compound as Internal Standard

Effective sample preparation is a critical step in bioanalysis to isolate the analytes of interest from complex biological matrices, remove interfering substances, and concentrate the analytes to achieve adequate sensitivity. researchgate.netsigmaaldrich.com this compound is added to biological samples at an early stage of the sample preparation process to serve as a reference for the recovery and ionization efficiency of primidone.

Solid-Phase Extraction (SPE) Techniques Incorporating this compound

Solid-phase extraction (SPE) is another widely used technique for sample preparation in bioanalysis, offering advantages such as cleaner extracts and analyte concentration. sigmaaldrich.comlcms.cz SPE involves the retention of analytes on a solid sorbent phase, followed by elution with a suitable solvent. Several studies mention the use of SPE for the analysis of primidone and other antiepileptic drugs. researchgate.netlcms.czupc.edureciplasa.esnih.gov When incorporating this compound into an SPE method, the internal standard is typically added to the sample before it is loaded onto the SPE cartridge or plate. This ensures that matrix effects and variations in the retention and elution of primidone from the solid phase are accounted for by the isotopically labeled standard. A simplified 3-step SPE protocol involving load, wash, and elution has been reported, which could be applicable to methods using this compound as an internal standard. lcms.cz

Protein Precipitation Approaches and this compound

Protein precipitation (PP) is a simple and rapid sample preparation technique that involves adding an organic solvent or other precipitating agent to a biological sample to remove proteins. researchgate.netphenomenex.com This is often used as a preliminary step before chromatographic analysis. nih.govresearchgate.net Protein precipitation using solvents like methanol or acetonitrile is a common approach in bioanalytical methods for antiepileptic drugs, including primidone. nih.govresearchgate.netresearchgate.net In methods employing protein precipitation with this compound, the internal standard is added to the biological matrix before the precipitating agent. This allows the this compound to experience the same protein removal process and potential matrix effects as the native primidone, contributing to accurate quantification. One study describes a UPLC-MS/MS method for detecting neuropsychotropic drugs, including primidone, in human serum using protein precipitation with a methanol-acetonitrile mixture, and utilizing isotopically labeled internal standards. nih.gov Another study on quantifying antiepileptics in human plasma also used protein precipitation with internal standard addition. thermofisher.com

Chromatographic Separation Principles in this compound-based Assays

Chromatographic separation is essential to resolve primidone, its metabolites, and the internal standard (this compound) from each other and from other matrix components before detection, typically by mass spectrometry. Reversed-phase liquid chromatography is commonly employed for this purpose.

Ultra-High Performance Liquid Chromatography (UHPLC) Parameters for this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers improved speed, resolution, and sensitivity compared to traditional HPLC. UHPLC systems coupled with tandem mass spectrometry (MS/MS) are frequently used for the quantitative analysis of drugs and metabolites in biological samples. thermofisher.comthermofisher.comnih.govresearchgate.net

Several studies detail UHPLC-MS/MS methods for the analysis of primidone and other antiepileptics, where this compound or other deuterated internal standards are utilized. While specific parameters can vary between methods depending on the column chemistry, mobile phase composition, and gradient program, some general principles and reported parameters can be highlighted.

One UHPLC-MS/MS method for quantifying antiepileptics in human plasma used a Thermo Scientific Vanquish Flex Binary UHPLC system coupled to an Orbitrap Exploris 120 mass spectrometer. thermofisher.com Chromatographic separation was achieved using a Thermo Scientific Hypersil GOLD 2.1 × 50 mm (1.9 µm) analytical column maintained at 40 °C. thermofisher.com A flow rate of 0.4 mL/min was used with gradient elution. thermofisher.com The injection volume was 5 µL for positive ion mode and 10 µL for negative ion mode, with a total run time of 5.5 minutes. thermofisher.com

Another UPLC-MS/MS method for detecting neuropsychotropic drugs in human serum, which included primidone and this compound as an internal standard, utilized a Kromasil ClassicShell C18 column (2.1 * 50 mm, 2.5 µm) at a column temperature of 40 °C. nih.gov The mobile phase consisted of an aqueous solution of ammonium acetate (10 mM) containing 0.2% acetic acid (Mobile phase A) and acetonitrile (Mobile phase B), with gradient elution at a flow rate of 0.4 mL/min. nih.gov The injection volume was 5 µL, and the total run time was 6 minutes. nih.gov Detection was performed using electrospray ionization (ESI) in both positive and negative ion modes with multiple reaction monitoring (MRM). nih.gov For Primidone, the MRM transitions were m/z 219.2 > 119.0 (ESI+), and for this compound, they were m/z 224.1 > 124.2 (ESI+). nih.gov

Data Tables

Based on the search results, here are examples of data that could be presented in tables:

Table 1: Representative UHPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 0.4 | 90 | 10 |

| 0.3 | 0.4 | 90 | 10 |

| 3.0 | 0.4 | 50 | 50 |

| 4.0 | 0.4 | 5 | 95 |

| 5.0 | 0.4 | 5 | 95 |

| 5.01 | 0.4 | 90 | 10 |

| 6.0 | 0.4 | 90 | 10 |

Note: This table is based on data from a UPLC-MS/MS method for neuropsychotropic drugs, including primidone. nih.gov

Table 2: Representative MRM Transitions for Primidone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | ESI Mode |

| Primidone | 219.2 | 119.0 | Positive |

| This compound | 224.1 | 124.2 | Positive |

Note: This table is based on data from a UPLC-MS/MS method for neuropsychotropic drugs. nih.gov

Table 3: Reported Analytical Performance Data (Example based on general bioanalytical method validation parameters)

| Parameter | Primidone | Primidone Metabolite 1 | Primidone Metabolite 2 |

| Linearity (R²) | > 0.990 | > 0.990 | > 0.990 |

| Intra-assay Precision (%RSD) | < 15 | < 15 | < 15 |

| Inter-assay Precision (%RSD) | < 15 | < 15 | < 15 |

| Accuracy (% Bias) | 90-110 | 90-110 | 90-110 |

| Recovery (%) | - | - | - |

| Matrix Effect (%) | - | - | - |

Detailed Research Findings

Research utilizing this compound as an internal standard has focused on developing and validating robust bioanalytical methods for the quantitative determination of primidone and its metabolites in biological samples. These methods are crucial for various applications, including therapeutic drug monitoring and pharmacokinetic studies.

Studies have demonstrated the successful application of UHPLC-MS/MS methods incorporating this compound for the simultaneous quantification of multiple antiepileptic drugs, including primidone and its metabolites, in human plasma or serum. thermofisher.comnih.gov These methods typically involve straightforward sample preparation techniques like protein precipitation. thermofisher.comnih.gov The use of isotopically labeled internal standards like this compound is highlighted as key to achieving accurate and reproducible results by compensating for matrix effects and variations in the analytical process. nih.gov Validated methods have shown good linearity, accuracy, and precision within clinically relevant concentration ranges. nih.gov

Gas Chromatography (GC) Considerations for this compound Derivatives

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for the analysis of Primidone and similar compounds due to easier sample preparation, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is also applicable, particularly after appropriate derivatization. clearsynth.comsci-hub.se For GC analysis, Primidone or its derivatives containing the deuterium label from this compound can be separated based on their volatility and interaction with the stationary phase. Electron ionization (EI) is commonly used in GC-MS for the fragmentation and detection of these compounds. oup.comsci-hub.se Derivatization techniques, such as the formation of butyl derivatives, may be employed to enhance volatility and improve chromatographic behavior. oup.com In GC-MS methods utilizing EI, monitoring specific ion pairs is crucial for the identification and quantification of the target analytes and their deuterated internal standards like this compound. oup.com

Mass Spectrometric Detection Parameters for this compound and Co-analytes

Mass spectrometry is the primary detection technique when employing this compound as an internal standard due to its ability to differentiate between the native compound and its isotopically labeled analog based on their mass-to-charge ratios (m/z). Optimization of mass spectrometric parameters is critical for achieving sensitivity, selectivity, and accurate quantification.

Electrospray Ionization (ESI) Mode Optimization for this compound

Electrospray ionization (ESI) is a widely used ionization technique for Primidone and this compound in LC-MS/MS applications. Primidone and this compound are typically detected in positive ESI mode. eurekakit.comnih.govijpronline.comakjournals.com Studies have indicated that the positive ion mode is suitable for the analysis of Primidone, unlike some other anticonvulsants which may also be analyzed in negative mode. sci-hub.seakjournals.com Optimization of ESI parameters, including capillary voltage, nebulizing gas flow, heating gas flow, and source temperature, is essential to maximize the ionization efficiency and signal intensity of both the analyte and the internal standard. nih.govshimadzu.euthermofisher.com

Multiple Reaction Monitoring (MRM) Transition Selection for this compound

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode in tandem mass spectrometry (MS/MS) commonly used for quantifying target compounds. For Primidone and this compound, specific precursor and product ion transitions are monitored. Typical MRM transitions for Primidone include a precursor ion at m/z 219.1 or 219.2 and product ions at m/z 119.0 or 162. nih.govshimadzu.eunih.gov For this compound, common transitions involve a precursor ion at m/z 224.1, 224.2, or 224.0 and product ions at m/z 124.2, 167.1, or 167.2. nih.govshimadzu.eukobv.de Selecting and optimizing these transitions on a per-molecule basis is crucial for maximizing sensitivity and minimizing interference from the sample matrix. nih.gov In GC-MS with EI, monitoring specific ion pairs serves a similar purpose to MRM transitions in LC-MS/MS. oup.com

Table: Selected MRM Transitions for Primidone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| Primidone | 219.2 | 119.0 | ESI+ |

| Primidone | 219.1 | 162 | ESI+ |

| This compound | 224.1 | 124.2 | ESI+ |

| This compound | 224.2 | 124.2 | ESI+ |

| This compound | 224.0 | 167.1 | ESI+ |

| This compound | 224.2 | 167.2 | ESI+ |

Note: Specific voltage parameters (Cone Voltage, Collision Energy) may vary depending on the instrument and method.

High-Resolution Mass Spectrometry (HRMS) in this compound Analysis

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) MS, offers high mass accuracy and resolving power, which can be beneficial in the analysis of this compound and co-analytes. HRMS allows for the acquisition of full-scan data and fragmentation patterns, providing increased confidence in compound identification and the ability to screen for a wider range of analytes. kobv.detaylorfrancis.comresearchgate.net The high mass accuracy of HRMS can help differentiate this compound from other compounds with similar nominal masses, reducing potential interferences. kobv.de

Ion Source Tuning for this compound and Related Compounds

Proper tuning of the ion source is a critical step in mass spectrometric method development for this compound and related compounds. This involves optimizing parameters such as ion spray voltage (capillary voltage), source temperature, desolvation gas flow and temperature, and nebulizing gas flow to achieve optimal ionization and transmission of ions into the mass analyzer. nih.govshimadzu.euthermofisher.com Tuning of parent and product ions, as well as polarity (typically positive for Primidone and this compound), is performed to maximize the signal-to-noise ratio for the target analytes and the internal standard. ijpronline.com These parameters are often optimized by infusing standard solutions of the compounds into the mass spectrometer. akjournals.com

Bioanalytical Method Validation Standards for this compound Internal Standard Use

The use of this compound as an internal standard in bioanalytical methods requires rigorous validation to ensure the method is reliable, accurate, and reproducible for the intended purpose, typically the quantification of Primidone in biological matrices like plasma or serum. veeprho.comclearsynth.comsynzeal.comeurekakit.comijpronline.com Bioanalytical method validation is commonly performed according to established guidelines, such as those from the FDA or ICH M10. nih.govresearchgate.netich.org

Key validation parameters assessed include:

Specificity and Selectivity: Demonstrating that the method can uniquely identify and quantify the analyte in the presence of matrix components and other co-administered substances. nih.govijpronline.comakjournals.com

Linearity: Establishing a proportional relationship between the analyte concentration and the instrument response over a defined range. nih.govakjournals.comthermofisher.com

Sensitivity: Determining the Lower Limit of Quantification (LLOQ), the lowest concentration that can be reliably and accurately quantified. nih.govakjournals.comthermofisher.comnih.gov

Accuracy: Assessing the closeness of the measured value to the true value. nih.govijpronline.comakjournals.comthermofisher.comich.org

Precision: Evaluating the reproducibility of the measurements under defined conditions (intra-day and inter-day precision). nih.govijpronline.comakjournals.comthermofisher.comich.org

Recovery: Determining the efficiency of the sample preparation method in extracting the analyte and internal standard from the matrix. ijpronline.comnih.gov The use of a stable isotope-labeled internal standard like this compound helps compensate for variations in recovery. nih.gov

Matrix Effect: Assessing the influence of the sample matrix on the ionization efficiency of the analyte. thermofisher.comnih.govnih.gov Stable isotope-labeled internal standards are crucial for compensating for matrix effects. nih.gov

Stability: Evaluating the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions. akjournals.comich.orgnih.gov

The inclusion of this compound as an internal standard throughout the sample preparation and analysis process is fundamental to achieving acceptable validation results, particularly for accuracy, precision, and compensation for matrix effects. nih.gov

Table: Example Bioanalytical Validation Parameters (Illustrative based on general practices and search findings)

| Validation Parameter | Acceptance Criteria (Typical) | Relevance of this compound IS |

| Specificity | No significant interference | Helps differentiate analyte from matrix/isobars |

| Linearity | R² > 0.99 or similar | Improves consistency of response ratio |

| Accuracy | ±15% (±20% at LLOQ) | Compensates for systematic errors and matrix effects |

| Precision (Intra/Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) | Accounts for random variations in sample prep and analysis |

| Recovery | Typically > 80% (method dependent) | Enables calculation of absolute recovery, IS corrects for variability |

| Matrix Effect | CV% < 15, Accuracy% < 15 | Crucial for compensating for ionization enhancement/suppression |

| Stability | Within acceptance limits under tested conditions | Monitors degradation of IS alongside analyte |

Evaluation of Selectivity and Specificity of this compound Methods

The evaluation of selectivity and specificity is a critical step in validating analytical methods utilizing this compound. Selectivity refers to the ability of the method to unequivocally assess the analyte (primidone) in the presence of other components, while specificity ensures that the method accurately measures only the target analyte.

Studies employing LC-MS/MS for the quantification of primidone in biological matrices like human serum and plasma have demonstrated high selectivity and specificity when using this compound as an internal standard. For instance, a candidate reference measurement procedure (RMP) for primidone quantification in human serum and plasma was shown to be highly selective and specific, with no evidence of matrix interference impacting the results. nih.govresearchgate.net Similarly, in a UPLC-MS/MS method developed for the simultaneous determination of numerous neuropsychotropic drugs, including primidone, the chromatographic separation effectively resolved the target analytes. nih.gov This method showed no obvious interference from impurity peaks or endogenous substances present in serum, further highlighting its high specificity and selectivity. nih.gov The evaluation of potential interference from co-medicated anti-seizure medications is also a standard practice in method validation, and methods utilizing deuterated internal standards like this compound have demonstrated a lack of significant interference from such compounds. akjournals.comresearchgate.netakjournals.com

Calibration Curve Establishment and Linearity Assessment with this compound

The establishment of calibration curves and the assessment of linearity are fundamental to quantitative analytical methods. This compound, as an internal standard, is integral to this process, allowing for accurate quantification by compensating for variations in sample preparation and instrument response.

Calibration curves are typically generated by plotting the ratio of the peak area of the analyte (primidone) to the peak area of the internal standard (this compound) against the corresponding analyte concentrations. Linear regression is commonly used to determine the relationship between the response ratio and concentration. annlabmed.org

Several validated methods for primidone quantification using this compound as an internal standard have reported excellent linearity over relevant concentration ranges. For example, an ID-LC-MS/MS method for primidone in human serum and plasma demonstrated linearity within the range of 0.150 to 30.0 μg/mL. nih.govresearchgate.net Another UPLC-MS/MS method for a panel of neuropsychotropic drugs, including primidone, reported correlation coefficients greater than 0.990, indicating good linearity across the tested ranges. nih.gov

While linear regression is often applied, it is important to assess the linearity using experimental data and appropriate statistical methods. annlabmed.org Non-linearity can occasionally be observed in LC-MS methods, potentially due to matrix effects or detector saturation. annlabmed.org In such cases, strategies like employing weighted regression (e.g., 1/x weighting) or narrowing the calibration range may be implemented to ensure accurate quantification. annlabmed.org

Accuracy and Precision Determination in this compound-Supported Assays

Accuracy and precision are crucial parameters that define the reliability of an analytical method. Accuracy refers to the closeness of measured values to the true value, while precision describes the reproducibility of measurements. The use of this compound as an internal standard significantly contributes to achieving high accuracy and precision by correcting for variations introduced during sample processing and analysis.

Method validation studies for primidone quantification employing this compound consistently report acceptable levels of accuracy and precision. In one ID-LC-MS/MS method, the intermediate precision was found to be less than 4.0%, and the repeatability coefficient of variation (CV) ranged from 1.0% to 3.3% across different concentration levels. nih.govresearchgate.net The relative mean bias, a measure of accuracy, ranged from 0.1% to 3.9% for native serum samples and from -2.6% to 2.8% for lithium-heparin plasma samples. nih.govresearchgate.net

A UPLC-MS/MS method for multiple neuropsychotropic drugs, including primidone, demonstrated intra- and inter-batch precision with relative standard deviations (RSDs) below 15%. nih.gov The accuracy in this method ranged from 90% to 110%. nih.gov Accuracy is commonly evaluated by analyzing quality control samples at different concentration levels and comparing the measured values to their known concentrations. allenpress.com

The consistent performance observed in these studies underscores the effectiveness of using this compound as an internal standard for achieving reliable and reproducible quantification of primidone in complex biological matrices.

Recovery Studies Employing this compound as Internal Standard

Recovery studies are performed to evaluate the efficiency of the sample preparation method in extracting the analyte from the biological matrix. The use of an internal standard like this compound is particularly valuable in these studies as it helps to account for any analyte loss that may occur during the extraction process.

This compound is widely utilized as an internal standard in methods for primidone analysis, especially in LC-MS/MS applications. clearsynth.comijpronline.comeurekakit.comveeprho.comoup.comchromatographydirect.comresearchgate.netresearchgate.net By adding a known amount of this compound to the samples at the beginning of the extraction procedure, the recovery of primidone can be accurately assessed by comparing the response ratio of primidone to this compound in extracted samples to that in unextracted standards.

Studies have reported good extraction recoveries for primidone when using this compound or other appropriate internal standards. For instance, a UPLC-MS/MS method for neuropsychotropic drugs, including primidone, reported extraction recoveries ranging from 85.9% to 98.8% for the analytes and similarly for the internal standards. allenpress.com In a method for perampanel using perampanel-d5 as an internal standard (illustrating the principle with a deuterated IS), extraction recoveries for the analyte were high, and the recovery of the internal standard was also consistently near 100%. akjournals.com The application of isotope-labeled analogues as internal standards is a recognized strategy to compensate for potential analyte losses during sample clean-up procedures. researchgate.net

Matrix Effect Assessment and Mitigation Strategies in this compound Quantitation

Matrix effects, which can arise from co-eluting substances in the sample matrix interfering with the ionization of the analyte or internal standard in mass spectrometry, are a significant consideration in bioanalytical method development. The use of stable isotope-labeled internal standards like this compound is a primary strategy to assess and mitigate matrix effects. annlabmed.orgveeprho.comresearchgate.netnih.gov

By having a chemically similar but isotopically distinct internal standard, any enhancement or suppression of ionization caused by the matrix will theoretically affect both the analyte and the internal standard proportionally. The ratio of the analyte response to the internal standard response should therefore remain relatively constant, compensating for the matrix effect.

Method validation studies involving this compound typically include an assessment of matrix effects. Some methods for primidone quantification using this compound have reported no significant matrix interference. nih.govresearchgate.netakjournals.comresearchgate.net In a UPLC-MS/MS method for a panel of drugs, the relative matrix effect results were within acceptable limits (±20%). nih.gov

Strategies to mitigate matrix effects, in addition to using an internal standard, can involve optimizing sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the matrix before analysis. researchgate.netresearchgate.net The effectiveness of deuterated internal standards in compensating for matrix effects has been demonstrated, particularly at lower concentrations of interfering substances. nih.gov

Stability Investigations of this compound and Target Analytes in Biological Matrices

Assessing the stability of the analyte (primidone) and the internal standard (this compound) in the relevant biological matrix under various storage and handling conditions is essential to ensure the integrity of the sample and the reliability of the analytical results.

Stability studies typically evaluate the impact of factors such as storage temperature (e.g., room temperature, refrigerated, frozen), freeze-thaw cycles, and the duration of storage in the autosampler. While specific detailed stability data for this compound and primidone in biological matrices were not extensively available in the provided snippets, general principles and findings from similar bioanalytical method validations can be considered.

For instance, a study involving a panel of neuropsychotropic drugs analyzed by UPLC-MS/MS indicated that most compounds, including primidone, were stable within a 7-day period. nih.gov In a validation study for opioids in biological fluids using deuterated internal standards, the analytes demonstrated stability for at least 24 hours in the autosampler, 4 hours at room temperature, and through multiple freeze-thaw cycles. uc.pt

It is generally understood that lower storage temperatures enhance the stability of analytes in biological matrices. researchgate.net Comprehensive stability investigations are a standard component of method validation protocols to ensure that samples can be reliably stored and analyzed without significant degradation or changes in concentration of either the analyte or the internal standard.

Quantification Limits (LLOQ) and Detection Limits (LOD) in this compound-based Methods

The quantification limit (LOQ), specifically the lower limit of quantification (LLOQ), and the detection limit (LOD) are critical performance parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govloesungsfabrik.dejuniperpublishers.comeflm.eu

Methods employing this compound as an internal standard for primidone quantification have reported varying LLOQ and LOD values depending on the specific analytical technique and matrix. For the ID-LC-MS/MS reference measurement procedure for primidone in human serum and plasma, the quantification range started at 0.150 μg/mL, indicating an LLOQ of this value. nih.govresearchgate.net

In a UPLC-MS/MS method for a broad panel of neuropsychotropic drugs, including primidone, the LOD and LLOQ ranges for all analytes were reported as 0.001 to 0.03 µg/mL and 0.01 to 0.8 µg/mL, respectively. allenpress.com Another method utilizing a deuterated internal standard approach listed an LLOQ of 0.05 µg/ml for primidone. eurekakit.com

LOD is commonly estimated based on a signal-to-noise ratio (S/N) of 3:1, while LOQ is typically determined at an S/N of 10:1, provided that acceptable accuracy and precision are achieved at this concentration. loesungsfabrik.dejuniperpublishers.com The LLOQ is the lowest point on the calibration curve that meets the predefined criteria for accuracy and precision. These limits are matrix, method, and analyte specific. juniperpublishers.com

Pharmacokinetic and Biotransformation Research Facilitated by Primidone-d5

Quantitative Analysis of Primidone and its Active Metabolites (Phenobarbital, Phenylethylmalonamide) in Biological Samples Using Primidone-d5

Accurate quantification of primidone, phenobarbital, and PEMA in biological samples such as serum, plasma, urine, saliva, breast milk, and tissues is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolic research. veeprho.comnih.govnih.gov Stable isotope-labeled internal standards like this compound are widely used in these quantitative analyses, particularly with mass spectrometry-based methods. veeprho.comnih.govgoogle.com

The principle behind using this compound as an internal standard is that it behaves similarly to the unlabeled primidone and its metabolites during sample preparation and chromatographic separation, but it produces distinct ions in the mass spectrometer due to its increased mass from the deuterium atoms. veeprho.commedchemexpress.com By adding a known amount of this compound to the biological sample before extraction and analysis, variations in sample processing, injection volume, and ionization efficiency can be accounted for, leading to more accurate and reproducible results. veeprho.com

LC-MS/MS is a commonly employed technique for the simultaneous determination of primidone, phenobarbital, and PEMA in biological matrices. nih.govresearchgate.netnih.gov This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. google.com The use of deuterated internal standards, including this compound, is standard practice in developing and validating such methods for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov

Studies have described methods for the quantitative determination of primidone and its metabolites in various biological fluids using techniques like GC-MS and LC-MS/MS with the aid of internal standards. nih.govnih.govcapes.gov.brnih.gov These methods often involve sample preparation steps such as protein precipitation or extraction followed by chromatographic separation and mass spectrometric detection. nih.govnih.govnih.gov The linearity, accuracy, and precision of these analytical methods are typically validated to ensure reliable quantification over relevant concentration ranges. nih.govnih.gov

Pharmacokinetic Parameter Determination through this compound-enabled Assays

This compound facilitated analytical methods are instrumental in determining various pharmacokinetic parameters of primidone and its active metabolites. veeprho.com These parameters describe how a drug is absorbed, distributed, metabolized, and eliminated by the body.

Pharmacokinetic studies utilize quantitative analysis to determine the rate and extent of drug absorption after administration. By measuring the concentrations of primidone and its metabolites in biological samples (e.g., plasma or serum) over time using this compound as an internal standard, researchers can characterize the absorption profile. Primidone is reported to be rapidly and completely absorbed from the gastrointestinal tract, with peak blood concentrations typically reached within a few hours. nih.govdrugs.com this compound enabled assays allow for precise measurement of these concentration-time profiles, which are then used to calculate absorption parameters such as the time to maximum concentration (Tmax) and maximum concentration (Cmax). drugbank.com

Distribution studies investigate how a drug is distributed throughout the body after absorption. This compound can serve as a tracer in these studies due to its identical distribution properties to unlabeled primidone. By administering labeled primidone (or using it in in vitro distribution studies) and quantifying its presence in different tissues or biological fluids, researchers can determine the volume of distribution and understand how readily primidone and its metabolites cross biological barriers, such as the blood-brain barrier and placenta. nih.govmedsafe.govt.nz Primidone is known to be widely distributed and crosses the blood-brain and placental barriers, as well as being excreted in breast milk. nih.govmedsafe.govt.nz

Quantitative analysis using this compound is crucial for characterizing the elimination kinetics of primidone, phenobarbital, and PEMA. Elimination involves both metabolism and excretion. By measuring the concentrations of the parent drug and metabolites in biological samples (e.g., plasma and urine) over time, parameters such as half-life (t1/2) and clearance can be determined. drugbank.comnih.govnih.gov

Primidone is metabolized to phenobarbital and PEMA. drugbank.comnih.govmedsafe.govt.nz The half-life of primidone is generally shorter than that of its active metabolites, particularly phenobarbital. nih.govmedsafe.govt.nzvcu.edu Studies in children have shown that a significant portion of the administered primidone dose is recovered in urine as unchanged drug and its metabolites, with PEMA often being the major metabolite recovered in urine. nih.gov The rate constants for the conversion of primidone to its metabolites and the excretion of unchanged primidone can be determined through quantitative analysis of urine and plasma samples. nih.gov

Data on the recovery of primidone and its metabolites in urine from a study in children aged 7 to 14 years is presented below: nih.gov

| Compound | Percentage of Daily Dose Recovered in Urine (Mean ± SD) |

| Unchanged Primidone | 42.3% (15.2% to 65.9%) |

| Phenylethylmalonamide | 45.2% (16.3% to 65.3%) |

| Phenobarbital | 4.9% (1.1% to 8.0%) |

The mean rate constant for the conversion of primidone to PEMA was reported as 0.0424 hr⁻¹, conversion to phenobarbital as 0.0045 hr⁻¹, and excretion of unchanged primidone as 0.0389 hr⁻¹. nih.gov

Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. This compound can be used in bioavailability studies, particularly in stable isotope crossover designs. By administering an oral dose of unlabeled primidone and an intravenous dose of this compound simultaneously, the systemic exposure (typically measured as the area under the concentration-time curve, AUC) of both the labeled and unlabeled compounds can be determined using mass spectrometry. The ratio of the AUC of unlabeled primidone (from oral administration) to the AUC of this compound (from intravenous administration) provides an estimate of the oral bioavailability of primidone. Primidone is reported to have high oral bioavailability, up to 80%. drugbank.comnih.govdrugs.com

Elimination Kinetics and Profiles of Primidone and its Metabolites

Investigations into Drug-Drug Interactions using this compound-facilitated Analysis

Primidone is known to be an inducer of hepatic enzymes, particularly cytochrome P450 enzymes, which can affect the metabolism of other co-administered drugs. nih.govwikipedia.org Conversely, other drugs can also influence the metabolism and pharmacokinetics of primidone and its metabolites. drugbank.comwikipedia.org this compound facilitated analytical methods are valuable tools for investigating these drug-drug interactions. veeprho.comwikipedia.org

By quantifying the concentrations of primidone, phenobarbital, PEMA, and the co-administered drug(s) using sensitive and specific methods employing internal standards like this compound, researchers can assess how the presence of one drug affects the pharmacokinetic profile of another. Changes in AUC, Cmax, Tmax, half-life, and clearance of primidone or the co-administered drug(s) can indicate a drug interaction. drugbank.comwikipedia.org

Application of this compound in Physiologically Based Pharmacokinetic Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. PBPK models integrate physiological parameters (e.g., organ volumes, blood flows) with drug-specific parameters (e.g., permeability, binding, metabolism kinetics) to simulate drug concentration-time profiles in various tissues and organs. researchgate.neticpcn.org

Primidone is metabolized into two active metabolites, phenobarbital and phenylethylmalonamide (PEMA). invivochem.cn Primidone is also known as a strong inducer of cytochrome P450 (CYP) enzymes, which can significantly affect the metabolism of co-administered drugs. researchgate.netscribd.com Understanding the complex pharmacokinetics of primidone and its metabolites, as well as its potential for drug interactions, is crucial for optimizing therapeutic outcomes.

The application of this compound in PBPK modeling of primidone and its metabolites is primarily centered on its use as a stable-labeled internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Accurate quantification of primidone and its metabolites in biological samples (plasma, urine, tissue homogenates) is essential for developing and validating PBPK models. By adding a known amount of this compound to biological samples, researchers can correct for variations in sample processing, matrix effects, and instrument response, thereby ensuring the accuracy and reliability of the measured concentrations of unlabeled primidone and its metabolites. This accurate data is then used to inform and refine the parameters within the PBPK model, leading to more robust predictions of primidone's pharmacokinetic behavior under various physiological and pathological conditions. The use of labeled standards is critical for obtaining the high-quality data required for the development and validation of PBPK models.

While specific published data tables detailing the direct application of this compound in PBPK modeling were not found in the immediate search results, the fundamental principles of PBPK modeling and the necessity of accurate bioanalysis using stable-labeled internal standards strongly support the use of this compound in such research for primidone.

Age-Related Pharmacokinetic Variability Studies Employing this compound

Age is a significant factor contributing to pharmacokinetic variability. researchgate.netmoh.gov.my Physiological changes occur throughout the lifespan, from infancy to old age, affecting drug absorption, distribution, metabolism, and excretion. moh.gov.my For instance, the activity of drug-metabolizing enzymes, particularly CYP enzymes, changes with age, which can impact the clearance of drugs like primidone that are metabolized by these pathways. moh.gov.my Dosing requirements for antiepileptic drugs (AEDs), including primidone, may fluctuate depending on age. researchgate.netmoh.gov.my Clearance of some drugs can be higher in children compared to adults. researchgate.net

Studies investigating age-related pharmacokinetic variability of primidone would benefit significantly from the use of this compound. By administering unlabeled primidone and using this compound as an internal standard for bioanalysis, researchers can accurately measure primidone concentrations in biological samples collected from subjects in different age groups. This allows for precise determination of age-dependent pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Metabolic Pathway Elucidation and Enzyme System Research with Primidone-d5

Identification and Characterization of Primidone Metabolites Using Deuterium Labeling (Primidone-d5)

Deuterium labeling, as seen with this compound, is a technique used to trace the metabolic fate of a compound. By incorporating deuterium atoms into the primidone molecule, researchers can distinguish the parent drug from its metabolites using mass spectrometry. medchemexpress.comresearchgate.net This allows for the clear identification and characterization of the metabolic products. Primidone is known to be metabolized into two primary active metabolites: phenobarbital and phenylethylmalonamide (PEMA). nih.govnih.gov A minor metabolite, p-hydroxyprimidone, has also been identified. nih.gov Studies utilizing labeled compounds, such as deuterium-labeled biphenyldimethyldicarboxylate, have demonstrated the effectiveness of this approach in identifying metabolites in biological samples like urine. researchgate.net

Investigation of Cytochrome P450 Enzymes and Other Systems Involved in Primidone Metabolism

The metabolism of primidone primarily occurs in the liver and is mediated by hepatic cytochrome P450 (CYP) isozymes. nih.gov These enzymes are a superfamily of monooxygenases that play a significant role in the metabolism of a vast number of drugs. openanesthesia.orgresearchgate.net Primidone is metabolized to PEMA through the cleavage of the pyrimidine ring and to phenobarbital via oxidation of the methylene group. nih.govnih.gov While CYP enzymes are known to be involved, the specific isozymes responsible for primidone metabolism have not been definitively identified in all cases. nih.govnih.gov Some research suggests the involvement of CYP2C9, CYP2C19, and CYP2E1 in primidone metabolism. drugbank.com Phenobarbital, a metabolite of primidone, is itself an inducer of certain CYP enzymes, including CYP2C and CYP3A, which can affect the metabolism of other co-administered drugs. nih.gov

Tracer Applications of this compound in Understanding Metabolic Fate and Pathways

This compound serves as a valuable tracer in metabolic studies. medchemexpress.com By administering the labeled compound, researchers can track its transformation into metabolites and follow their pathways within the body. This is particularly useful in pharmacokinetic studies to determine the rate and extent of absorption, distribution, metabolism, and excretion of primidone and its metabolites. wuxiapptec.com The use of deuterium labeling, coupled with analytical techniques like gas chromatography-mass spectrometry (GC-MS), allows for the precise measurement of the labeled parent drug and its labeled metabolites, providing insights into the metabolic fate and the relative contributions of different metabolic pathways. researchgate.net

Deuterium Isotope Effects on Primidone Metabolism

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE). portico.org A primary KIE occurs when the bond to the isotopically substituted atom is broken in the rate-determining step of a reaction, potentially slowing down the reaction rate. portico.org This effect is due to the lower zero-point energy of a carbon-deuterium bond compared to a carbon-hydrogen bond, requiring more energy to break the C-D bond. portico.org In the context of drug metabolism, particularly reactions catalyzed by cytochrome P450 enzymes, deuterium substitution at or near a site of metabolism can influence the metabolic rate. portico.orgnih.gov While the impact of deuterium labeling on the metabolism of this compound specifically is not detailed in the provided search results, the principle of KIE suggests that deuteration could potentially alter the rate of metabolic reactions catalyzed by CYP enzymes, thereby affecting the formation of its metabolites, phenobarbital and PEMA. portico.orgnih.gov Deuterium isotope effects have been utilized to probe the mechanisms of CYP-catalyzed reactions and understand the formation of metabolites. nih.gov

Therapeutic Drug Monitoring Tdm and Clinical Research Applications of Primidone-d5

Development of TDM Assays for Anticonvulsant Drugs, including Primidone and its Metabolites, Using Primidone-d5 as Internal Standard

The development of sensitive and specific analytical methods is fundamental for accurate TDM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique due to its high sensitivity, specificity, and ability to simultaneously quantify multiple analytes. allenpress.comnih.govshimadzu.it Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in these assays. dntb.gov.ua The use of this compound as an internal standard in LC-MS/MS assays for primidone and its metabolites is a common practice to ensure accurate and reliable quantification in biological samples like serum or plasma. shimadzu.itnih.govresearchgate.net

These assays typically involve sample preparation steps such as protein precipitation, followed by chromatographic separation and detection by mass spectrometry. nih.govakjournals.comresearchgate.netresearchgate.net The internal standard, this compound, is added to the samples at the beginning of the extraction process. Because this compound is chemically similar to primidone, it undergoes similar extraction and ionization processes, effectively compensating for potential variations in sample preparation, matrix effects, and instrument response. nih.govakjournals.comresearchgate.netresearchgate.netmedchemexpress.com

Various LC-MS/MS methods have been developed and validated for the simultaneous measurement of multiple antiepileptic drugs, including primidone, phenobarbital, and PEMA, utilizing stable isotope-labeled internal standards. allenpress.comshimadzu.itnih.govresearchgate.net The inclusion of a deuterated internal standard for primidone, such as this compound, is integral to these methods to achieve high accuracy and precision across a wide range of concentrations. nih.govresearchgate.net

Role of this compound in Ensuring Accurate Drug Quantification for Patient Management

Accurate quantification of drug concentrations is paramount for effective patient management through TDM. This compound plays a critical role in this process by serving as a reliable internal standard. Its use helps to mitigate analytical variability that can arise from the complexity of biological matrices and the analytical procedure itself. nih.govakjournals.comresearchgate.netresearchgate.net

By adding a known amount of this compound to each sample, the ratio of native primidone to this compound can be used for quantification. This ratio-based approach corrects for variations in sample volume, extraction efficiency, matrix effects (substances in the biological sample that can interfere with ionization), and fluctuations in instrument performance. nih.govakjournals.comresearchgate.netresearchgate.net This is particularly important in TDM, where precise measurement of drug concentrations in patient samples is necessary to guide dosage adjustments and optimize therapeutic outcomes. researchgate.netclinical-laboratory-diagnostics.comsickkids.caelsevier.es The accuracy ensured by using internal standards like this compound contributes directly to reliable drug quantification, which in turn supports clinicians in making informed decisions regarding patient therapy.

Correlation of Primidone and Metabolite Concentrations with Clinical Efficacy and Safety Outcomes

Primidone exerts its therapeutic effects partly through its active metabolites, phenobarbital and PEMA. researchgate.netsickkids.ca Therefore, monitoring the concentrations of primidone, phenobarbital, and PEMA is often necessary for a comprehensive understanding of a patient's drug exposure. sickkids.ca Studies have investigated the relationship between the concentrations of primidone and its metabolites in biological fluids and clinical responses, such as seizure control in epilepsy or tremor reduction in essential tremor. nih.govnih.gov

Research has shown that there can be variability in the correlation between primidone plasma concentrations and clinical effects, particularly in the initial phases of treatment. nih.gov The accumulation of the active metabolite phenobarbital, with its longer half-life, also plays a significant role in the long-term effects and potential toxicity. sickkids.canih.gov Accurate measurement of both primidone and its metabolites using validated methods incorporating internal standards like this compound (for primidone) and potentially deuterated analogs for metabolites (e.g., Phenobarbital-d5) is essential for conducting these correlation studies reliably. shimadzu.it These studies help to define therapeutic ranges and understand the pharmacokinetic/pharmacodynamic relationships, although the correlation can be complex and influenced by individual patient factors. clinical-laboratory-diagnostics.comelsevier.esnih.gov

Application in Forensic Toxicology and Clinical Screening

Accurate and reliable drug analysis is critical in forensic toxicology and clinical screening to detect and quantify the presence of drugs in biological samples for legal or medical purposes. Primidone is one of the many pharmaceutical compounds included in broad toxicology screening panels. shimadzu.comonondaga.gov

LC-MS/MS is a widely used technique in forensic laboratories for its ability to identify and quantify a broad spectrum of drugs and their metabolites. nih.govshimadzu.commdpi.comlcms.cz Stable isotope-labeled internal standards are routinely incorporated into these screening methods to ensure the accuracy and reliability of the results, particularly for quantification or semi-quantification. shimadzu.commdpi.comlcms.cz While specific mention of this compound as a universal internal standard in general forensic screening panels may vary, the principle of using deuterated analogs of target analytes, including anticonvulsants like primidone and its metabolites (e.g., Phenobarbital-d5), is a standard practice to compensate for matrix effects and enhance the accuracy of drug detection and quantification in forensic and clinical toxicology settings. shimadzu.comlcms.cz The use of internal standards is particularly important in complex biological matrices encountered in forensic cases.

Advanced Research Applications and Future Directions for Primidone-d5

Integration of Primidone-d5 with Emerging Analytical Platforms (e.g., Paper Spray Mass Spectrometry)

Stable isotope-labeled standards like this compound are integral to the development and application of emerging analytical techniques, including Paper Spray Mass Spectrometry (PS-MS). PS-MS is a rapid, direct ionization technique that allows for the analysis of complex samples with minimal sample preparation. The use of an internal standard, such as this compound, is critical in PS-MS for accurate quantification by compensating for matrix effects and variations in ionization efficiency. Research has demonstrated the integration of stable isotope-labeled internal standards in PS-MS methods for drug screening and quantitative analysis in biological matrices like blood. oup.com While specific studies detailing the integration of this compound explicitly with PS-MS were not extensively found, the general principle of using deuterated analogs as internal standards in PS-MS for quantitative drug analysis is well-established. oup.com Primidone itself has been included in the development of high-resolution PS-MS methods for the detection of various compounds. researchgate.net This suggests that this compound would be a suitable internal standard for such applications involving the analysis of primidone.

Exploration of this compound in Multi-analyte Quantitative Screening Methods

This compound is frequently employed as an internal standard in multi-analyte quantitative screening methods, particularly those utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov These methods are designed to simultaneously detect and quantify a range of pharmaceutical compounds and their metabolites in biological or environmental samples. nih.gov The use of a stable isotope-labeled internal standard for each analyte, or a structurally similar analog like this compound for primidone, is essential for achieving accurate and reproducible quantification in complex matrices. nih.govckisotopes.com The mass difference introduced by the deuterium atoms allows for the clear differentiation of the native compound (primidone) from its labeled internal standard (this compound) during mass spectrometric analysis, enabling precise relative quantification. ckisotopes.com Studies involving the simultaneous determination of multiple drugs, including primidone, in various matrices like human serum and environmental water samples, have successfully utilized deuterated internal standards, highlighting the role of compounds like this compound in such comprehensive analytical workflows. nih.gov

Research on Deuterium-Induced Alterations in Pharmacokinetic and Metabolic Profiles in a Research Context

The substitution of hydrogen with deuterium in a molecule can lead to kinetic isotope effects, which can influence the rate of metabolic reactions, particularly those involving the cleavage of carbon-hydrogen bonds. informaticsjournals.co.inresearchgate.netnih.govresearchgate.net In a research context, studying the pharmacokinetic and metabolic profiles of deuterated compounds like this compound compared to their non-labeled counterparts (primidone) can provide valuable insights into the metabolic pathways and the enzymes involved. informaticsjournals.co.inresearchgate.netnih.gov While the primary use of this compound is as an internal standard for quantification, research into deuterium isotope effects on drug metabolism is an active area. informaticsjournals.co.inresearchgate.netnih.govresearchgate.net These studies help researchers understand how deuteration might alter a drug's half-life, clearance, and the formation of metabolites. informaticsjournals.co.inresearchgate.netnih.gov This research is crucial during the drug discovery and development process to potentially design molecules with improved pharmacokinetic properties. informaticsjournals.co.inresearchgate.netadesisinc.com

Future Perspectives for Stable Isotope Labeled Standards in Pharmaceutical Research and Development

Stable isotope labeled standards, including compounds like this compound, are expected to play an increasingly significant role in the future of pharmaceutical research and development. adesisinc.comudspub.comverifiedmarketresearch.com Their non-radioactive nature makes them safe for use in various research settings. udspub.combocsci.commedchemexpress.com The growing sophistication of mass spectrometry techniques further enhances the utility of stable isotope labeling for precise quantification and metabolic profiling. ckisotopes.comadesisinc.comudspub.combocsci.com Future perspectives include the expanded use of stable isotope labeled standards in:

Enhanced Analytical Precision: Continued advancements in analytical techniques will rely on the accuracy and reliability provided by stable isotope internal standards for quantitative analysis of drugs and metabolites in complex biological and environmental matrices. ckisotopes.comadesisinc.comudspub.combocsci.com

Metabolic Pathway Elucidation: Stable isotope tracing experiments, utilizing labeled compounds, will continue to be vital for understanding drug metabolism, identifying active metabolites, and investigating drug-drug interactions in a research setting. adesisinc.comudspub.combocsci.com

Development of Deuterated Drugs: Research into deuterium isotope effects may lead to the rational design of new drug candidates with improved pharmacokinetic profiles, such as increased half-life or altered metabolic pathways, although this is a distinct application from using deuterated compounds solely as analytical standards. informaticsjournals.co.inresearchgate.netmedchemexpress.cominformaticsjournals.co.in

Multi-omics Research: Stable isotope labeling is increasingly integrated into multi-omics studies (e.g., metabolomics, proteomics) to track the fate of labeled molecules and understand complex biological processes relevant to drug action and disposition. udspub.combocsci.com

The demand for stable isotope labeled compounds, including deuterated analogs, is projected to grow, driven by the increasing research activities in the pharmaceutical and biotechnology sectors. verifiedmarketresearch.com

Q & A

Q. Table 1: Key Validation Parameters for this compound in LC-MS

How should researchers prepare and validate this compound stock solutions to ensure reproducibility?

Stock solutions require gravimetric preparation in inert solvents (e.g., methanol or acetonitrile) under controlled humidity to prevent isotopic exchange. Validation involves:

- Stability Testing : Long-term (-80°C) and short-term (4°C/room temperature) stability assessments over 24–72 hours .

- Calibration Curve Accuracy : Triplicate injections at six concentration levels to confirm intra- and inter-day precision (CV ≤15%) .

- Cross-Contamination Checks : Blank matrix runs to confirm absence of carryover .

What advanced strategies mitigate deuterium isotope effects in chromatographic separation of this compound?

Deuterium labeling can alter retention times due to isotopic effects, leading to co-elution issues. Mitigation approaches include:

- Chromatographic Optimization : Adjusting mobile phase pH or gradient profiles to enhance separation (e.g., 0.1% formic acid with 5–95% acetonitrile gradient) .

- Column Selection : Using ultra-high-performance LC (UHPLC) columns with sub-2µm particles for higher resolution .

- Data Normalization : Applying retention time locking (RTL) software to align peaks across runs .

Note : Isotope effects should be quantified via comparative runs of deuterated and non-deuterated analogs under identical conditions .

How can researchers resolve discrepancies in this compound recovery rates across analytical platforms?

Discrepancies often arise from platform-specific ionization efficiencies (e.g., ESI vs. APCI in MS) or matrix composition. Solutions include:

- Ion Source Optimization : Tuning voltages and gas flow rates to maximize ionizability .

- Standard Addition Method : Spiking known quantities into patient samples to quantify recovery bias .

- Cross-Platform Calibration : Using harmonized reference materials across labs to reduce inter-instrument variability .

What frameworks guide the design of studies evaluating this compound’s role in metabolic pathway analysis?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is effective for structuring hypothesis-driven studies:

- Population : Hepatocytes or microsomal preparations .

- Intervention : this compound exposure at therapeutic concentrations.

- Comparison : Non-deuterated primidone metabolism rates.

- Outcome : Metabolite ratios (e.g., phenobarbital conversion) via LC-MS/MS .

- Time : Incubation periods (e.g., 0–48 hours) to assess kinetic profiles .

How should researchers address ethical and reproducibility concerns when publishing this compound data?

- Reproducibility : Detailed experimental protocols must include batch numbers, instrument models, and software versions to enable replication .

- Ethical Compliance : Document IRB approval for human-derived samples and disclose deuterated compound safety profiles .

- Data Transparency : Publish raw chromatograms and validation metrics in supplementary materials .

What statistical methods are critical for analyzing this compound-derived pharmacokinetic data?

- Non-compartmental Analysis (NCA) : Calculate AUC, Cmax, and t1/2 using tools like Phoenix WinNonlin .

- Multivariate Regression : Identify covariates (e.g., age, genotype) affecting primidone metabolism .

- Outlier Detection : Leverage Grubbs’ test or Mahalanobis distance to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.